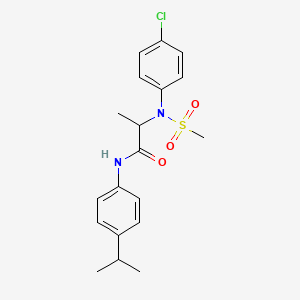![molecular formula C16H20ClN3O3 B4174606 2-(2-methoxy-4-{[(4-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4174606.png)
2-(2-methoxy-4-{[(4-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride
Descripción general
Descripción
2-(2-methoxy-4-{[(4-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride, also known as MPAMH, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC) and has been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
2-(2-methoxy-4-{[(4-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride inhibits PKC activity by binding to the regulatory domain of PKC, which prevents the activation of the enzyme. This leads to a decrease in the phosphorylation of downstream targets of PKC, which in turn affects various biological processes.
Biochemical and Physiological Effects:
2-(2-methoxy-4-{[(4-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride has been shown to have a range of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anti-cancer agent. 2-(2-methoxy-4-{[(4-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride has also been shown to inhibit the release of inflammatory cytokines, suggesting that it may have potential as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-methoxy-4-{[(4-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride in lab experiments is that it is a highly specific inhibitor of PKC, which allows researchers to study the role of PKC in various biological processes. However, one limitation of using 2-(2-methoxy-4-{[(4-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride is that it may have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 2-(2-methoxy-4-{[(4-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride. One area of future research is to study the role of PKC in various disease processes, such as cancer and inflammation. Another area of future research is to develop more specific inhibitors of PKC that do not have off-target effects. Finally, future research could focus on developing 2-(2-methoxy-4-{[(4-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride as a potential therapeutic agent for the treatment of cancer and inflammation.
Aplicaciones Científicas De Investigación
2-(2-methoxy-4-{[(4-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride has been widely used in scientific research as a tool to study the role of PKC in various biological processes. PKC is a family of serine/threonine kinases that play a critical role in signal transduction, cell proliferation, and differentiation. 2-(2-methoxy-4-{[(4-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride has been shown to inhibit PKC activity in vitro and in vivo, making it a valuable tool for studying the role of PKC in various biological processes.
Propiedades
IUPAC Name |
2-[2-methoxy-4-[(pyridin-4-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3.ClH/c1-21-15-8-13(2-3-14(15)22-11-16(17)20)10-19-9-12-4-6-18-7-5-12;/h2-8,19H,9-11H2,1H3,(H2,17,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXMKHFQONZFHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=NC=C2)OCC(=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Methoxy-4-[(pyridin-4-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-{[N-[4-(1-adamantyl)phenyl]-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4174524.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B4174529.png)
![7-(2,3-dimethoxyphenyl)-5-(3-nitrophenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4174535.png)

![2-(3-bromophenyl)-1-(4-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4174548.png)
![4-[allyl(methylsulfonyl)amino]-N-{4-[(diethylamino)sulfonyl]phenyl}benzamide](/img/structure/B4174555.png)
![N~1~-[4-(cyanomethyl)phenyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4174579.png)
![dimethyl 2-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B4174583.png)
![2-butoxy-N-{5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4174587.png)


![N-{7-[(2-chlorophenyl)(hydroxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-methoxybenzamide](/img/structure/B4174603.png)
amino]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4174614.png)
![2-fluoro-5-[4-(2-furoyl)-1-piperazinyl]-4-nitro-N-(tetrahydro-2-furanylmethyl)aniline](/img/structure/B4174615.png)